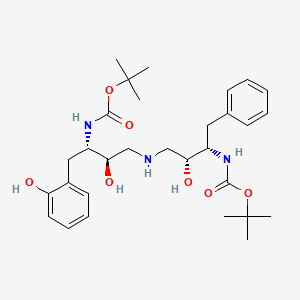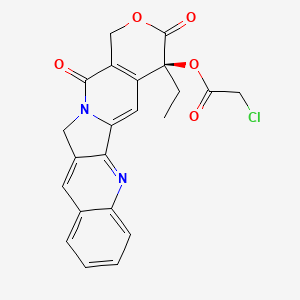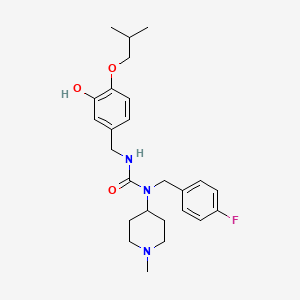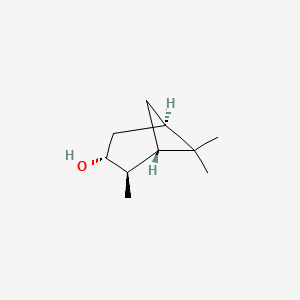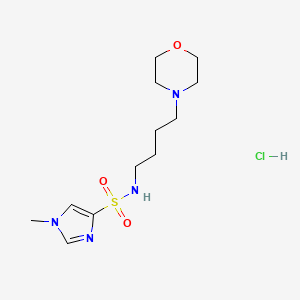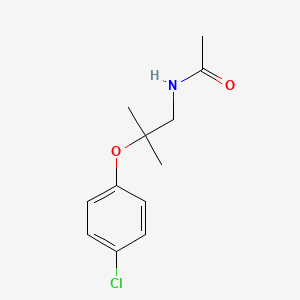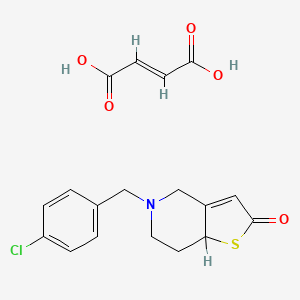![molecular formula C45H51N9O9 B12780188 1H-Azepine-1-carboxamide, N,N',N''-[(2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tris(methyl-3,1-phenylene)]tris[hexahydro-2-oxo- CAS No. 68310-49-6](/img/structure/B12780188.png)
1H-Azepine-1-carboxamide, N,N',N''-[(2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tris(methyl-3,1-phenylene)]tris[hexahydro-2-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 269-716-0, also known as C12-18-alkyldimethylbenzylammonium chloride, is a quaternary ammonium compound. It is widely used as a disinfectant, antiseptic, and surfactant due to its excellent antimicrobial properties. This compound is commonly found in various household and industrial cleaning products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
C12-18-alkyldimethylbenzylammonium chloride is synthesized through the reaction of C12-18-alkyldimethylamine with benzyl chloride. The reaction typically occurs in an organic solvent such as ethanol or isopropanol, under reflux conditions. The reaction can be represented as follows:
C12-18-alkyldimethylamine+benzyl chloride→C12-18-alkyldimethylbenzylammonium chloride
Industrial Production Methods
In industrial settings, the production of C12-18-alkyldimethylbenzylammonium chloride involves the continuous addition of benzyl chloride to a solution of C12-18-alkyldimethylamine in a suitable solvent. The reaction mixture is maintained at an elevated temperature to ensure complete conversion. The product is then purified through distillation or crystallization to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
C12-18-alkyldimethylbenzylammonium chloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the quaternary ammonium group to tertiary amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed for substitution reactions.
Major Products
Oxidation: N-oxides of C12-18-alkyldimethylbenzylammonium chloride.
Reduction: Tertiary amines.
Substitution: Various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
C12-18-alkyldimethylbenzylammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed as a disinfectant in laboratory settings to ensure sterile conditions.
Medicine: Utilized in antiseptic formulations for wound care and surgical scrubs.
Industry: Incorporated in cleaning products for its antimicrobial properties, ensuring hygiene in various environments.
Mecanismo De Acción
The antimicrobial action of C12-18-alkyldimethylbenzylammonium chloride is primarily due to its ability to disrupt microbial cell membranes. The quaternary ammonium group interacts with the phospholipid bilayer of microbial cells, leading to increased permeability and eventual cell lysis. This compound targets a wide range of microorganisms, including bacteria, fungi, and viruses.
Comparación Con Compuestos Similares
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetylpyridinium chloride: Used in mouthwashes and throat lozenges for its antiseptic properties.
Dodecylbenzenesulfonic acid: A surfactant with strong detergent properties.
Uniqueness
C12-18-alkyldimethylbenzylammonium chloride is unique due to its broad-spectrum antimicrobial activity and its ability to function effectively in both acidic and alkaline environments. This makes it highly versatile for use in various applications, from household cleaners to industrial disinfectants.
Propiedades
Número CAS |
68310-49-6 |
|---|---|
Fórmula molecular |
C45H51N9O9 |
Peso molecular |
861.9 g/mol |
Nombre IUPAC |
N-[3-[3,5-bis[2-methyl-3-[(2-oxoazepane-1-carbonyl)amino]phenyl]-2,4,6-trioxo-1,3,5-triazinan-1-yl]-2-methylphenyl]-2-oxoazepane-1-carboxamide |
InChI |
InChI=1S/C45H51N9O9/c1-28-31(46-40(58)49-25-10-4-7-22-37(49)55)16-13-19-34(28)52-43(61)53(35-20-14-17-32(29(35)2)47-41(59)50-26-11-5-8-23-38(50)56)45(63)54(44(52)62)36-21-15-18-33(30(36)3)48-42(60)51-27-12-6-9-24-39(51)57/h13-21H,4-12,22-27H2,1-3H3,(H,46,58)(H,47,59)(H,48,60) |
Clave InChI |
SQUJXPIMSYXOJD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1N2C(=O)N(C(=O)N(C2=O)C3=CC=CC(=C3C)NC(=O)N4CCCCCC4=O)C5=CC=CC(=C5C)NC(=O)N6CCCCCC6=O)NC(=O)N7CCCCCC7=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



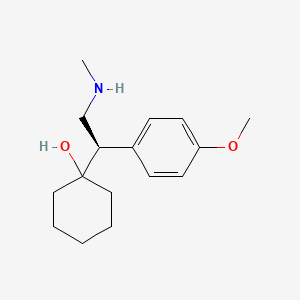
![Methyl 5-[2-(Methylsulfamoyl)ethyl]-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridyl)-1H-indole-2-carboxylate](/img/structure/B12780116.png)
![N-[(2S)-3-(1,3-benzothiazol-2-yl)-1-[4-(2-fluoroethyl)piperidin-1-yl]-1-oxopropan-2-yl]-3,3-dimethyl-6-[3-[4-(2-morpholin-4-yl-2-oxoethyl)piperazin-1-yl]-3-oxopropyl]-2,4-dihydro-1H-quinoline-8-sulfonamide;hydrochloride](/img/structure/B12780120.png)
